molecular formula C22H23N3O4 B3018326 2-(1,3-dioxoisoindolin-2-yl)-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide CAS No. 1171937-26-0

2-(1,3-dioxoisoindolin-2-yl)-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide

Cat. No.: B3018326
CAS No.: 1171937-26-0
M. Wt: 393.443
InChI Key: PQUWXWSPPPKPJW-UHFFFAOYSA-N
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Description

2-(1,3-dioxoisoindolin-2-yl)-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide is a useful research compound. Its molecular formula is C22H23N3O4 and its molecular weight is 393.443. The purity is usually 95%.
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Scientific Research Applications

Anti-inflammatory Applications

  • Synthesis and Anti-Inflammatory Evaluation : A study by Nikalje (2014) discussed the synthesis of derivatives of 2-(1,3-dioxoisoindolin-2-yl) acetamido and their evaluation for anti-inflammatory activity using in-vitro and in-vivo models. These compounds showed promising results, with some derivatives exhibiting better anti-inflammatory activity than diclofenac, a commonly used anti-inflammatory drug (Nikalje, 2014).

  • In Vitro and In Vivo Evaluation for Anti-inflammatory Properties : Another study by Nikalje et al. (2015) synthesized similar compounds and tested them for anti-inflammatory properties. These compounds were also subject to ulcerogenic toxicity studies, indicating their safety profile (Nikalje, Hirani, & Nawle, 2015).

Anticonvulsant Applications

  • Design and Synthesis as Potential Anticonvulsant Agents : Research conducted by Nikalje, Khan, and Ghodke (2011) focused on synthesizing 2-(1,3-dioxoisoindolin-2-yl)-N-(4-oxo-2-substitutedthiazolidin-3-yl) acetamide derivatives as potential anticonvulsant agents. These compounds were tested for their effectiveness against seizures and showed promising results in both maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (sc-PTZ) induced seizure tests (Nikalje, Khan, & Ghodke, 2011).

Antiproliferative Activities

  • Synthesis and Evaluation for Antiproliferative Activities : A study by Chen et al. (2013) synthesized certain derivatives of 2-(1,3-dioxoisoindolin-2-yl)-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide and evaluated their antiproliferative activities against various human cancer cell lines. Some compounds showed significant activity, particularly against nasopharyngeal carcinoma cells (Chen et al., 2013).

Antibacterial and Antifungal Properties

  • Evaluation as Antimicrobial Agents : Debnath and Ganguly (2015) synthesized acetamide derivatives and evaluated them for antibacterial and antifungal activities against various pathogenic microorganisms. Some of these compounds exhibited potent antibacterial and antifungal activities (Debnath & Ganguly, 2015).

Other Applications

  • Free-Radical Scavenging Capacity : Kouznetsov et al. (2011) reported the synthesis of 2,4-substituted tetrahydroquinolines with N-vinylamides, demonstrating their antioxidant properties. Some of these compounds exhibited significant free-radical scavenging capacity (Kouznetsov et al., 2011).

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c1-29-12-11-24-10-4-5-15-8-9-16(13-19(15)24)23-20(26)14-25-21(27)17-6-2-3-7-18(17)22(25)28/h2-3,6-9,13H,4-5,10-12,14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQUWXWSPPPKPJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCCC2=C1C=C(C=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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